5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
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Overview
Description
5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is a member of the triazolopyrimidine family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the replication of certain viruses and bacteria. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes and signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For the study of this compound include investigating its molecular targets and exploring its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves the reaction of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazole and ethyl acetoacetate in the presence of acetic anhydride as a catalyst. The reaction takes place under reflux conditions in ethanol, and the product is obtained after purification by recrystallization.
Scientific Research Applications
5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential use as an anti-inflammatory agent.
Properties
Molecular Formula |
C12H19N5OS |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H19N5OS/c1-2-3-4-5-6-7-19-12-16-15-11-14-10(18)8-9(13)17(11)12/h8H,2-7,13H2,1H3,(H,14,15,18) |
InChI Key |
KXOQKDGKRHNGBV-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCSC1=NNC2=NC(=O)C=C(N21)N |
SMILES |
CCCCCCCSC1=NNC2=NC(=O)C=C(N21)N |
Canonical SMILES |
CCCCCCCSC1=NNC2=NC(=O)C=C(N21)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.